molecular formula C8H8ClNO B11749319 1-(3-Chloro-6-methylpyridin-2-yl)ethanone

1-(3-Chloro-6-methylpyridin-2-yl)ethanone

Cat. No.: B11749319
M. Wt: 169.61 g/mol
InChI Key: GVNAFJPJGSWGDW-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 3rd position and a methyl group at the 6th position of the pyridine ring, along with an ethanone group attached to the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone typically involves the chlorination of 6-methylpyridin-2-yl ethanone. One common method includes the reaction of 6-methylpyridin-2-yl ethanone with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-6-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chloro-6-methylpyridin-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-6-methylpyridin-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(3-chloro-6-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-5-3-4-7(9)8(10-5)6(2)11/h3-4H,1-2H3

InChI Key

GVNAFJPJGSWGDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C(=O)C

Origin of Product

United States

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